molecular formula C12H11ClN2O3 B8384372 Ethyl 5-(4-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(4-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B8384372
M. Wt: 266.68 g/mol
InChI Key: WUPJOZZXYQKGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C12H11ClN2O3 and its molecular weight is 266.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(4-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-(4-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C12H11ClN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3

InChI Key

WUPJOZZXYQKGIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-chlorophenyl)acetyl chloride (0.554 mL; 3.78 mmol) was added to a mixture of ethyl 2-amino-2-(hydroxyimino)acetate (0.5 g; 3.78 mmol) and N,N diisopropylethylamine (1.05 mL; 6.06 mmol) in dichloromethane (15 mL) at −15° C. The reaction mixture was stirred at room temperature overnight and poured into a mixture of ice and water. The formed precipitate was filtered off, suspended in pyridine (18 mL) and refluxed in a sealed tube for 20 h and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica (eluent to 100% ethyl acetate in heptane) to yield 0.506 g (50%) of ethyl 5-(4-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate as a white solid.
Quantity
0.554 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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